molecular formula C15H13N3O4S B5685910 N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Cat. No. B5685910
M. Wt: 331.3 g/mol
InChI Key: SKSKDUFLQGWLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a chemical compound that has attracted much attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, or microbial infection.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide can have various biochemical and physiological effects, depending on the specific application. For example, it has been found to reduce the production of inflammatory cytokines in vitro and in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines and to have antimicrobial activity against certain pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is its versatility in various scientific research applications. It can be used as a tool compound for investigating the mechanisms of various biological processes or as a lead compound for developing new drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide. One area of interest is the development of new derivatives or analogs of this compound with improved solubility or potency. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer or inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets in various biological systems.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide involves the reaction of 3-methylbenzoyl chloride with 2-amino-3,4-dioxo-1,2,3,4-tetrahydroquinoxaline in the presence of a base such as triethylamine. The resulting product is then treated with sulfamic acid to obtain the final compound.

Scientific Research Applications

N-(3-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-3-2-4-10(7-9)18-23(21,22)11-5-6-12-13(8-11)17-15(20)14(19)16-12/h2-8,18H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSKDUFLQGWLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide

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